2-chloro-N-(3,4-difluorophenyl)acetamide
Overview
Description
2-chloro-N-(3,4-difluorophenyl)acetamide is an organic compound with the molecular formula C8H6ClF2NO It is a derivative of acetamide, where the hydrogen atoms in the phenyl ring are substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3,4-difluorophenyl)acetamide typically involves the reaction of 3,4-difluoroaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The reaction can be monitored using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(3,4-difluorophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the acetamide group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction Reactions: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups, such as amines or thiols.
Oxidation Reactions: N-oxides or other oxidized derivatives.
Reduction Reactions: Amines or other reduced derivatives.
Scientific Research Applications
2-chloro-N-(3,4-difluorophenyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of new pharmaceutical agents with potential therapeutic properties.
Materials Science: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Biological Research: The compound can be used as a tool to study the biological activity of related compounds and to investigate their mechanisms of action.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3,4-difluorophenyl)acetamide depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact molecular targets and pathways involved can vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
2-chloro-N-(3,4-difluorophenyl)acetamide can be compared with other similar compounds, such as:
2-chloro-N-(3-chloro-4-fluorophenyl)acetamide: This compound has a similar structure but with different halogen substitutions, which can affect its chemical properties and biological activity.
2-chloro-N-(3,4-dichlorophenyl)acetamide: This compound has two chlorine atoms instead of fluorine atoms, which can result in different reactivity and applications.
2-chloro-N-(3,4-difluorophenyl)ethanamide:
The uniqueness of this compound lies in its specific halogen substitutions, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-chloro-N-(3,4-difluorophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF2NO/c9-4-8(13)12-5-1-2-6(10)7(11)3-5/h1-3H,4H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKVOCLZYDSHLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCl)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352862 | |
Record name | 2-chloro-N-(3,4-difluorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76778-13-7 | |
Record name | 2-chloro-N-(3,4-difluorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30352862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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